molecular formula C15H20BrN3O3 B2921189 Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate CAS No. 1049023-29-1

Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2921189
CAS No.: 1049023-29-1
M. Wt: 370.247
InChI Key: XZNDJVFOKCLBOM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C15H22BrN3O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate typically involves the reaction of 6-bromopyridine-3-carboxylic acid with tert-butyl piperazine-1-carboxylate. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The piperazine ring can interact with biological macromolecules, potentially affecting their function and activity .

Comparison with Similar Compounds

  • Tert-butyl 4-(6-aminopyridine-3-carbonyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-chloropyridine-3-carbonyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-fluoropyridine-3-carbonyl)piperazine-1-carboxylate

Comparison:

The uniqueness of tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate lies in its bromine substituent, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl 4-(6-bromopyridine-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrN3O3/c1-15(2,3)22-14(21)19-8-6-18(7-9-19)13(20)11-4-5-12(16)17-10-11/h4-5,10H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNDJVFOKCLBOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CN=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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